Spectroscopic Data for 1-(3-fluoropropyl)-1H-imidazol-2-amine: A Predictive Technical Guide
Spectroscopic Data for 1-(3-fluoropropyl)-1H-imidazol-2-amine: A Predictive Technical Guide
Abstract
This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for the novel compound 1-(3-fluoropropyl)-1H-imidazol-2-amine. While direct experimental data for this specific molecule is not widely available, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a reliable, predictive characterization. By analyzing the spectroscopic signatures of its core components—the 2-aminoimidazole ring, the N-propyl linker, and the terminal fluorine atom—we can establish a validated framework for the identification and structural elucidation of this compound. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of N-alkylated 2-aminoimidazoles, a class of compounds with significant potential in medicinal chemistry.[1][2][3]
Introduction and Molecular Structure
1-(3-fluoropropyl)-1H-imidazol-2-amine is a heterocyclic compound featuring a 2-aminoimidazole scaffold N-alkylated with a fluorinated propyl chain. The 2-aminoimidazole moiety is a key pharmacophore in numerous biologically active molecules and natural products.[3] The introduction of a fluoropropyl group can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive target for drug discovery programs.
A precise understanding of its spectroscopic profile is paramount for confirming its identity upon synthesis and for any subsequent analytical studies. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra.
Molecular Structure:
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Chemical Formula: C₆H₁₀FN₃
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Molecular Weight: 143.16 g/mol
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IUPAC Name: 1-(3-fluoropropyl)-1H-imidazol-2-amine
Caption: Molecular structure of 1-(3-fluoropropyl)-1H-imidazol-2-amine with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule. The combination of ¹H, ¹³C, and potentially 2D NMR experiments provides unambiguous assignment of all atoms and their connectivity.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 1-(3-fluoropropyl)-1H-imidazol-2-amine in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final volume of 0.6-0.7 mL.
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Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[4][5]
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¹H NMR Acquisition:
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Acquire a standard one-dimensional proton spectrum.
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To confirm the identity of the N-H protons, add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the amine protons should disappear or significantly diminish.
-
-
¹³C NMR Acquisition:
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The choice of DMSO-d₆ as a solvent is strategic, as it often allows for the observation of exchangeable protons like those of the amine group.
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H4, H5 | 6.5 - 6.8 | d | ~2.0 | The two imidazole ring protons are chemically distinct and appear as doublets due to coupling with each other. Their chemical shift is consistent with similar 2-aminoimidazole systems.[5][8] |
| -NH₂ | 5.5 - 6.5 | br s | - | The primary amine protons typically appear as a broad singlet. The chemical shift is variable and dependent on concentration and temperature. This signal will exchange with D₂O. |
| H3' (CH₂F) | 4.5 - 4.7 | dt | JH-F ≈ 47, JH-H ≈ 6 | This methylene group is directly attached to the highly electronegative fluorine atom, causing a significant downfield shift. It appears as a doublet of triplets due to coupling with both the fluorine atom and the adjacent methylene (H2') protons. |
| H1' (N-CH₂) | 3.9 - 4.1 | t | JH-H ≈ 7 | This methylene group is adjacent to the imidazole nitrogen, resulting in a downfield shift. It appears as a triplet due to coupling with the H2' protons. |
| H2' (-CH₂-) | 2.0 - 2.3 | dtt | JH-F ≈ 25, JH-H ≈ 7, JH-H ≈ 6 | This central methylene group is coupled to H1', H3', and the fluorine atom, leading to a complex multiplet. The geminal coupling to fluorine will be significant. |
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)
The electronegativity of nitrogen and fluorine atoms strongly influences the chemical shifts of the adjacent carbons.[9]
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (with C-F coupling) | Rationale |
| C2 | 148 - 152 | s | The carbon bearing the amino group is significantly deshielded and is characteristic of the C2 position in 2-aminoimidazoles.[5] |
| C5 | 118 - 122 | s | A typical chemical shift for an sp² carbon in the imidazole ring. |
| C4 | 114 - 118 | s | Similar to C5, this is a standard value for an imidazole ring carbon. |
| C3' (CH₂F) | 80 - 84 | d, ¹JC-F ≈ 165 Hz | The direct attachment to fluorine causes a large downfield shift and a large one-bond C-F coupling constant. |
| C1' (N-CH₂) | 42 - 46 | d, ³JC-F ≈ 5 Hz | The carbon is deshielded by the adjacent nitrogen. A small three-bond coupling to fluorine is expected. |
| C2' (-CH₂-) | 30 - 34 | d, ²JC-F ≈ 20 Hz | This aliphatic carbon will exhibit a two-bond coupling to the fluorine atom. |
Infrared (IR) Spectroscopy
IR spectroscopy is an effective technique for identifying the key functional groups present in the molecule.
Experimental Protocol: IR Spectroscopy
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Sample Preparation: A small amount of the neat sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or a KBr pellet can be prepared.
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Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.[10]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3450 - 3200 | N-H Stretch | Primary Amine (-NH₂) | A broad signal with potentially two distinct peaks (asymmetric and symmetric stretching) is characteristic of a primary amine.[8] |
| 3150 - 3100 | C-H Stretch | Aromatic (Imidazole) | Stretching vibrations of C-H bonds on the imidazole ring. |
| 2960 - 2850 | C-H Stretch | Aliphatic (Propyl) | Asymmetric and symmetric stretching of the methylene groups in the propyl chain. |
| 1660 - 1620 | N-H Bend / C=N Stretch | Amine / Imidazole | Scissoring vibration of the primary amine overlaps with the stretching of the endocyclic C=N bond.[8] |
| 1580 - 1500 | C=C Stretch | Aromatic (Imidazole) | Ring stretching vibrations of the imidazole moiety. |
| 1150 - 1050 | C-F Stretch | Fluoroalkane | A strong, characteristic absorption band for the carbon-fluorine bond.[11] |
| 1300 - 1200 | C-N Stretch | Amine / Imidazole | Stretching vibrations for both the exocyclic C-NH₂ and the ring C-N bonds. |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Experimental Protocol: Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
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Ionization: Use Electrospray Ionization (ESI) in positive ion mode, which is well-suited for analyzing polar, nitrogen-containing compounds.
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Analysis: Acquire a full scan mass spectrum using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the accurate mass of the molecular ion.
Predicted Mass Spectrum Data (ESI+)
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Molecular Formula: C₆H₁₀FN₃
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Exact Mass: 143.0859
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Molecular Weight: 143.16
| m/z Value (Predicted) | Ion | Rationale |
| 144.0937 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak or a very prominent peak in the ESI+ spectrum. |
| 124.0880 | [M+H - HF]⁺ | Loss of a neutral hydrogen fluoride molecule is a possible fragmentation pathway. |
| 82.0556 | [C₄H₆N₂]⁺ | Cleavage of the propyl chain at the N1-C1' bond, leaving the protonated 2-aminoimidazole core. This is a common fragmentation for N-alkylated imidazoles.[12][13] |
| 63.0583 | [C₃H₅FN]⁺ | The fluoropropyl fragment cation. |
Nitrogen Rule: The compound has an odd number of nitrogen atoms (3), and as expected, its nominal molecular weight is odd (143), which is consistent with the nitrogen rule.[14]
Integrated Analytical Workflow
The characterization of 1-(3-fluoropropyl)-1H-imidazol-2-amine follows a logical and self-validating workflow, beginning with synthesis and culminating in comprehensive spectroscopic analysis.
Caption: Workflow for the synthesis and spectroscopic characterization of 1-(3-fluoropropyl)-1H-imidazol-2-amine.
Conclusion
This guide presents a robust, predictive framework for the spectroscopic characterization of 1-(3-fluoropropyl)-1H-imidazol-2-amine. By systematically analyzing the expected outcomes from NMR, IR, and Mass Spectrometry, a detailed and reliable spectral profile has been established. The predicted data, including chemical shifts, coupling constants, vibrational frequencies, and mass-to-charge ratios, provide a critical reference for any scientist engaged in the synthesis or analysis of this compound and its derivatives. This predictive approach, grounded in the established spectroscopic behavior of related structures, serves as a testament to the power of analytical chemistry in modern research and development.
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